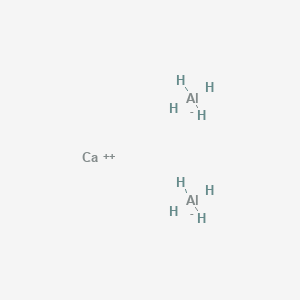

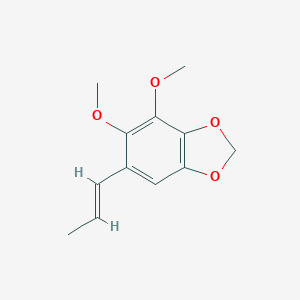

![molecular formula C12H14N2O2 B102767 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 94592-93-5](/img/structure/B102767.png)

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Descripción general

Descripción

3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

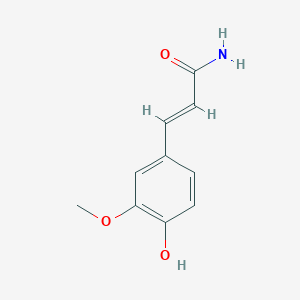

Gastroprotective Activity

One notable application of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is in gastroprotection. A study explored the cytoprotective effect of these derivatives, particularly the unsaturated 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which demonstrated significant gastroprotective effects against mucosal lesions induced by acidified ethanol in rats. This indicates the potential of these compounds as prophylactic agents against gastric damage, especially those caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Bioisostere for Arylketone in H3 Antagonists

The compound also shows promise in the field of bioisosteres. In a study focused on improving the oral exposure of H3 antagonists, a 4H-pyrido[1,2-a]pyrimidin-4-one analog demonstrated an improved pharmacokinetic profile in rats and mice. It was active in an obesity model, highlighting its potential as a novel and useful ketone bioisostere (Xiao et al., 2012).

Radioligand for Vasopressin V1B Receptor

The compound is also being investigated as a radioligand for the vasopressin V1B receptor. A study characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for this receptor, showing high binding affinities and antagonistic activity at the human V1B receptor. This derivative could be used as an in vivo radiotracer to measure the occupancy of the V1B receptor, providing a clinical biomarker for determining occupancy during drug development or for monitoring levels of the receptor in diseased conditions (Koga et al., 2016).

Central Nervous System Properties

Derivatives of pyrido[1,2-a]pyrimidin-4-one have also been investigated for their central nervous system properties. A study synthesized new derivatives and evaluated them pharmacologically in mice and rats, with findings indicating anxiolytic and analgesic actions. This suggests potential therapeutic applications for conditions involving anxiety and pain (Kowalska et al., 1994).

Mecanismo De Acción

Target of Action

The primary targets of 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are pathogenic bacteria, including both Gram-positive and Gram-negative strains . These include Staphylococcus aureus , Pseudomonas aeruginosa , Salmonella typhi , Klebsiella pneumoniae , Escherichia coli , and Chromobacterium violaceum . These bacteria are responsible for a variety of infections in humans, and the compound’s antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .

Mode of Action

The compound’s alkylation takes place at the oxygen atom, but electrophilic substitution occurs mainly at position 8 of the molecule .

Biochemical Pathways

The compound affects the biochemical pathways of the target bacteria, leading to their inhibition . .

Result of Action

The result of the action of this compound is the inhibition of the growth of the target bacteria . This antimicrobial activity makes it a potential candidate for the development of new antimicrobial drugs .

Análisis Bioquímico

Biochemical Properties

Pyridopyrimidine-based compounds have been used for the development of various bioactive agents . These compounds have shown antimicrobial, antitumor, anti-inflammatory, antimalarial, antifolate, anticonvulsant, analgesic, antioxidant, antitubercular, antiplatelet, antihypertensive, ErbB2-inhibitory, and Hepatitis C virus inhibitory activities

Cellular Effects

Given the broad range of biological activities exhibited by pyridopyrimidine-based compounds , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-butyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-9-11(15)13-10-7-4-5-8-14(10)12(9)16/h4-5,7-8,15H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILLAEPULZNINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C2C=CC=CN2C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365555 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94592-93-5 | |

| Record name | 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research paper by [] demonstrated that 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP) was able to inhibit senescence in soybean seedlings under low CO2 conditions. Senescence is the process of aging in plants, and it's accelerated when plants experience stress, such as low CO2 levels which limit photosynthesis. Inhibiting senescence means that BHPP somehow helped the soybean seedlings to maintain their health and function for a longer period even when they were under stress.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzenamine](/img/structure/B102685.png)

![[(m-Pentadecylphenoxy)methyl]oxirane](/img/structure/B102686.png)

![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)